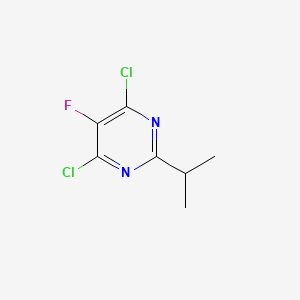

4,6-Dichloro-5-fluoro-2-isopropylpyrimidine

Description

4,6-Dichloro-5-fluoro-2-isopropylpyrimidine is a halogenated pyrimidine derivative characterized by chlorine atoms at positions 4 and 6, a fluorine atom at position 5, and an isopropyl group at position 2. Pyrimidines are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors . The substitution pattern of this compound—particularly the electron-withdrawing chloro and fluoro groups—enhances its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in drug synthesis. The isopropyl group at position 2 introduces steric bulk, which may influence binding specificity and metabolic stability .

Properties

Molecular Formula |

C7H7Cl2FN2 |

|---|---|

Molecular Weight |

209.05 g/mol |

IUPAC Name |

4,6-dichloro-5-fluoro-2-propan-2-ylpyrimidine |

InChI |

InChI=1S/C7H7Cl2FN2/c1-3(2)7-11-5(8)4(10)6(9)12-7/h3H,1-2H3 |

InChI Key |

CEXQVJMMOGOAQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC(=C(C(=N1)Cl)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine typically involves the following steps:

Preparation of 4,6-Dihydroxy-5-fluoropyrimidine: This intermediate is synthesized from 2-diethyl fluoropropionate and formamidine acetate in the presence of sodium methoxide.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, environmentally friendly, and to produce high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or thiols (e.g., thiophenol) are used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be employed.

Major Products:

Substitution Products: Depending on the nucleophile, products such as 4,6-diamino-5-fluoro-2-isopropylpyrimidine can be formed.

Oxidation Products: Oxidation can lead to the formation of pyrimidine N-oxides.

Reduction Products: Reduction can yield partially or fully reduced pyrimidine derivatives.

Scientific Research Applications

4,6-Dichloro-5-fluoro-2-isopropylpyrimidine has diverse applications in scientific research:

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to nucleotides.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

The isopropyl group at position 2 distinguishes this compound from analogs with smaller or sulfur-containing substituents:

- 4,6-Dichloro-5-amino-2-(propylsulfanyl)pyrimidine: The propylsulfanyl group introduces a sulfur atom, which may enhance solubility but also increase susceptibility to oxidative degradation .

- 4,6-Dichloro-2-methylpyrimidine : A methyl group at position 2 offers minimal steric effects, favoring reactions requiring less hindered environments .

Table 1: Substituent Effects at Position 2

| Compound | Position 2 Substituent | Steric Bulk | Key Properties |

|---|---|---|---|

| 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine | Isopropyl | High | Enhanced metabolic stability |

| 4,6-Dichloro-2-ethyl-5-methylpyrimidine | Ethyl | Moderate | Higher reactivity |

| 4,6-Dichloro-5-amino-2-(propylsulfanyl)pyrimidine | Propylsulfanyl | Low | Improved solubility, oxidative liability |

Substituent Variations at Position 5

The fluorine atom at position 5 contrasts with other electronegative or functional groups:

- 4,6-Dichloro-5-methoxypyrimidine (CAS 213265-83-9) : The methoxy group is electron-donating, reducing electrophilicity at position 5 compared to fluorine. This decreases reactivity in aromatic substitution reactions but may improve bioavailability .

- 5-Bromo-4-chloro-2-isopropylpyrimidine (CAS 118089-42-2) : Bromine’s larger atomic radius compared to fluorine may hinder molecular packing in crystal lattices, altering solubility and melting points .

Table 2: Substituent Effects at Position 5

| Compound | Position 5 Substituent | Electronic Effect | Reactivity Profile |

|---|---|---|---|

| 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine | Fluorine | Moderate EW* | Balanced reactivity and stability |

| 4,6-Dichloro-5-methoxypyrimidine | Methoxy | Electron-donating | Lower reactivity, improved solubility |

| 4,6-Dichloro-5-nitropyrimidine | Nitro | Strong EW | High reactivity, potential toxicity |

*EW = Electron-withdrawing

Biological Activity

4,6-Dichloro-5-fluoro-2-isopropylpyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory and antiviral research. This compound exhibits significant potential in modulating immune responses and inhibiting specific enzymatic pathways, making it a candidate for therapeutic applications.

Anti-inflammatory Effects

Research indicates that 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine and its analogs demonstrate potent anti-inflammatory properties by inhibiting nitric oxide (NO) production in immune-activated cells. In a study involving mouse peritoneal cells, the compound was shown to suppress NO production significantly, with an IC50 value of approximately 2 μM, highlighting its effectiveness compared to other known inhibitors .

The compound's anti-inflammatory activity is primarily attributed to its ability to inhibit the enzyme inducible nitric oxide synthase (iNOS), which is responsible for NO production during inflammatory responses. This inhibition leads to a reduction in pro-inflammatory cytokines and mediators, thereby mitigating inflammation .

Antiviral Activity

In addition to its anti-inflammatory properties, 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine has been explored for its antiviral potential. Studies suggest that pyrimidine derivatives can enhance the production of type I and type III interferons in response to viral infections. This suggests a dual role where these compounds not only inhibit viral replication but also bolster the host's immune response against viral pathogens .

Summary of Biological Activities

| Activity | IC50 Value | Mechanism |

|---|---|---|

| Inhibition of NO | 2 μM | Inhibition of iNOS |

| Antiviral Activity | Not specified | Induction of interferon production |

Study 1: Inhibition of Nitric Oxide Production

A pivotal study demonstrated that various substituted 2-amino-4,6-dichloropyrimidines, including 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine, effectively reduced NO production in mouse peritoneal cells activated by lipopolysaccharides (LPS) and interferon-gamma (IFN-γ). The suppression was dose-dependent, with significant effects observed at concentrations as low as 2.5 µM .

Study 2: Antiviral Mechanisms

Another investigation focused on the antiviral mechanisms of pyrimidine derivatives, revealing that these compounds could enhance innate immune responses through the upregulation of interferons. This study highlighted the importance of targeting nucleotide biosynthesis pathways as a strategy for developing antiviral therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine in laboratory settings?

- Methodological Answer : The compound can be synthesized via chlorination of a fluorinated pyrimidine precursor using phosphorus oxychloride (POCl₃) in the presence of a base like N,N-dimethylaniline. Starting materials such as 5-fluoro-2-isopropylpyrimidin-4,6-diol may undergo sequential chlorination under reflux conditions (80–100°C). Purification typically involves vacuum distillation or column chromatography. Alternative routes may involve cyclization of substituted malonate derivatives. Reaction optimization should prioritize controlling stoichiometry and side reactions (e.g., over-chlorination) .

Q. How can researchers characterize the purity and structural integrity of 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and isotopic shifts.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to assess purity (>95% threshold for most studies).

Cross-reference spectral data with PubChem or ChemIDplus entries for analogous pyrimidines .

Q. What stability considerations are critical for storing 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine?

- Methodological Answer : The compound is moisture-sensitive due to hydrolyzable chloro groups. Store under inert gas (argon or nitrogen) at –20°C in amber glass vials. Conduct accelerated stability studies by exposing samples to varying pH (3–9) and temperatures (25–60°C) while monitoring degradation via HPLC. Hydrolysis products (e.g., hydroxyl or oxo derivatives) should be identified using LC-MS .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in nucleophilic substitution reactions involving 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals to identify electrophilic centers. For example, the C-4 and C-6 chloro groups may exhibit differing reactivity due to steric hindrance from the isopropyl group. Solvent effects (polar aprotic vs. protic) can be simulated using continuum models (e.g., PCM). Validate predictions with kinetic studies using ¹⁹F NMR to track substitution progress .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine?

- Methodological Answer : Discrepancies may arise from impurities or divergent synthetic pathways. Implement orthogonal purification (e.g., preparative HPLC followed by recrystallization) and rigorous batch-to-batch characterization. For biological assays, include controls for compound stability under assay conditions (e.g., DMSO solubility, serum protein interactions). Use structure-activity relationship (SAR) studies to isolate the pharmacophore responsible for observed effects .

Q. How should researchers design experiments to optimize catalytic cross-coupling reactions with 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine?

- Methodological Answer : Screen palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands (e.g., XPhos, SPhos) in Suzuki-Miyaura or Buchwald-Hartwig reactions. Vary solvent polarity (toluene vs. DMF) and base (K₂CO₃ vs. Cs₂CO₃) to enhance yield. Monitor reaction progress via in situ ¹⁹F NMR or GC-MS. Address competing side reactions (e.g., dehalogenation) by adjusting temperature and catalyst loading .

Q. What experimental controls are essential when studying the environmental impact of 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine degradation?

- Methodological Answer : Conduct aerobic/anaerobic biodegradation assays with soil or microbial consortia, using LC-MS to track persistent metabolites. Include abiotic controls (e.g., autoclaved samples) to distinguish microbial vs. chemical degradation. Assess ecotoxicity using model organisms (e.g., Daphnia magna), comparing parent compound and degradation products .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.